Stereochemical Fidelity: Enantiopure SGB Delivers Isotactic Polymers vs. Racemic Mixtures
The use of enantiopure (S)-glycidyl butyrate (SGB) in ring-opening polymerization (ROP) directly yields well-defined, isotactic poly(glycidyl ester)s, which upon methanolysis produce isotactic linear polyglycerols. In contrast, the use of racemic glycidyl butyrate results in atactic, amorphous polymers. The chemoselective metal-free catalyst system is crucial as it prevents epimerization and transesterification, thereby preserving the stereochemistry of the starting monomer [1].
| Evidence Dimension | Polymer Stereoregularity (Tacticity) |
|---|---|
| Target Compound Data | Isotactic poly(glycidyl ester) and linear polyglycerol |
| Comparator Or Baseline | Racemic glycidyl butyrate (yields atactic polymer) |
| Quantified Difference | Qualitative difference in tacticity (isotactic vs. atactic) |
| Conditions | Metal-free bicomponent organobase/thiourea catalyst, ROP, followed by organobase-catalyzed methanolysis. |
Why This Matters
This directly impacts material properties; isotactic polyglycerols possess different hydrophilicity and crystallinity profiles compared to their atactic counterparts, which is a critical differentiator for applications in drug delivery and biocompatible materials.
- [1] S. Liu, L. Liu, et al. (2022). Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. Polymer Chemistry, 13, 3653-3661. View Source
